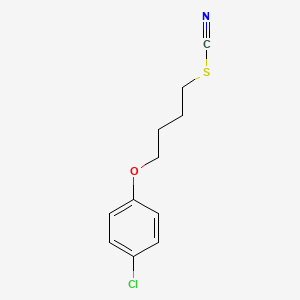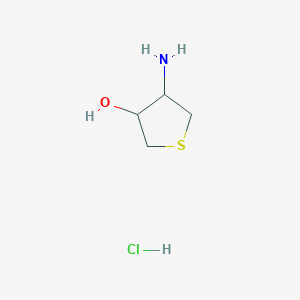![molecular formula C22H12I2O4 B4987098 2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]](/img/structure/B4987098.png)
2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione], commonly known as Iodoacetophenone, is an organic compound used in scientific research applications. It is a yellow crystalline powder with a molecular weight of 654.06 g/mol. This compound is used in a variety of fields, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
Iodoacetophenone is an electrophilic compound that reacts with thiol groups in proteins. This reaction can lead to changes in protein function and structure. In neuroscience research, iodoacetophenone is used to irreversibly block the activity of enzymes that are involved in the synthesis and degradation of neurotransmitters.
Biochemical and Physiological Effects:
Iodoacetophenone can have both biochemical and physiological effects. In biochemistry, it can irreversibly modify proteins, leading to changes in their function and structure. In physiology, it can affect the activity of enzymes involved in the synthesis and degradation of neurotransmitters, leading to changes in neurotransmitter levels and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using iodoacetophenone in lab experiments is its high reactivity with thiol groups in proteins, which allows for irreversible modification of proteins. However, this reactivity can also be a limitation, as it can lead to non-specific modification of proteins. In addition, iodoacetophenone can be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving iodoacetophenone. One area of research is the development of new methods for the synthesis of radiolabeled compounds for imaging studies. Another area of research is the development of new chemical probes for studying protein function and structure. Finally, there is potential for the use of iodoacetophenone in the development of new therapies for neurological disorders.
Métodos De Síntesis
Iodoacetophenone can be synthesized by the reaction of 1,4-diketones with iodine and iodine monochloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as acetone or ethanol. The reaction yields a mixture of mono- and diiodo compounds, which can be separated by column chromatography.
Aplicaciones Científicas De Investigación
Iodoacetophenone is used in scientific research as a reagent for the synthesis of other compounds, such as radiolabeled ligands for imaging studies. It is also used as a chemical probe to study protein function and structure. In addition, it is used in neuroscience research to study the function of the central nervous system.
Propiedades
IUPAC Name |
1-(3-iodophenyl)-2-[4-[2-(3-iodophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12I2O4/c23-17-5-1-3-15(11-17)21(27)19(25)13-7-9-14(10-8-13)20(26)22(28)16-4-2-6-18(24)12-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRSFTDIMXYQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12I2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)




![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)

![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)

![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)
![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)
![1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4987101.png)
![2-(4-fluorophenyl)-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B4987102.png)